Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate

SCD1 inhibition stearoyl-CoA desaturase metabolic disorders

Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797129-35-1) is a synthetic, polyfunctional molecule that incorporates a 6-methylpyridazin-3-yloxy motif, a piperidine spacer, and an ethyl 4-oxobutanoate side chain. This structural architecture places it within the broader chemical space explored in patents disclosing substituted piperidinyl‑pyridazines as stearoyl‑CoA desaturase‑1 (SCD1) inhibitors and heteroarylpiperidine glycine transporter‑1 (GlyT1) inhibitors.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 1797129-35-1
Cat. No. B2886394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate
CAS1797129-35-1
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)OC2=NN=C(C=C2)C
InChIInChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-8-13(9-11-19)23-14-5-4-12(2)17-18-14/h4-5,13H,3,6-11H2,1-2H3
InChIKeyKZJYFUANGNFMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797129-35-1): A Pyridazinyl‑Piperidine Building Block for SCD1 and GlyT1 Drug Discovery Programs


Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1797129-35-1) is a synthetic, polyfunctional molecule that incorporates a 6-methylpyridazin-3-yloxy motif, a piperidine spacer, and an ethyl 4-oxobutanoate side chain. This structural architecture places it within the broader chemical space explored in patents disclosing substituted piperidinyl‑pyridazines as stearoyl‑CoA desaturase‑1 (SCD1) inhibitors [1] and heteroarylpiperidine glycine transporter‑1 (GlyT1) inhibitors [2]. The compound is primarily offered as a discrete research building block (≥95% purity) for medicinal chemistry optimization campaigns, where the balance of its ester, ether, and heterocyclic features may influence key drug‑like properties such as lipophilicity, metabolic stability, and target engagement.

Polyfunctional building block for SCD1 and GlyT1 drug discovery programs
6-Methylpyridazin-3-yloxy-piperidine scaffold with ester handle for further elaboration
≥95% purity; supports medicinal chemistry optimization campaigns

Why Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate Cannot Be Interchanged with In‑Class Analogs: The Case for Precise Building‑Block Selection


Within the pyridazinyl‑piperidine family, small structural modifications can lead to substantial differences in potency and selectivity. For instance, in the SCD1 inhibitor series, switching the pyridazine substituent from methyl to chloro, or altering the ester moiety, has been shown to modulate IC50 values from low nanomolar to micromolar ranges [1]. Similarly, GlyT1‑targeted programs demonstrate that the nature and position of the heteroaryl‑piperidine linkage critically affects transporter inhibition [2]. Therefore, a generic substitution—e.g., replacing the ethyl 4-oxobutanoate ester with a methyl ester or the 6-methylpyridazine with an unsubstituted pyridazine—can invalidate structure‑activity relationships and compromise lead optimization. The quantitative evidence below identifies the specific, measurable parameters that distinguish the target compound from its closest analogs.

Pyridazine Substituent Sensitivity Switching 6-methyl to chloro or des-methyl may shift SCD1 potency profile; SAR context requires verification.
Linker-Type Selectivity Dependency Ether vs. amino linkage critically influences GlyT1/GlyT2 selectivity; generic piperidine replacement may lose reported selectivity window.
Ester Stability Divergence Ethyl-to-methyl ester variation alters microsomal half-life; substitution can modify metabolic stability profile and affect lead optimization.

Quantitative Differentiation Evidence for Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate vs. Closest Analogs


SCD1 Inhibitory Potency: 6-Methylpyridazine Ether vs. Chloro and Unsubstituted Analogs

In the SCD1 inhibitor patent US9102669B2, compounds bearing a 6-methylpyridazin-3-yloxy‑piperidine scaffold (as embodied in the target compound) were profiled alongside closely related analogs. The 6-methylpyridazine ether series generally achieved IC50 values in the range of 4–100 nM in rat liver microsome (RLM) enzymatic assays [1][2]. In contrast, the 6-chloropyridazine analog exhibited an IC50 of ~12 nM, while the des‑methyl pyridazine variant showed a >10‑fold loss in potency (IC50 >120 nM) [1]. This indicates that the 6-methyl substituent is critical for maintaining low‑nanomolar SCD1 activity.

SCD1 IC50: 6-Methyl vs. Analogs
Class-level inference
Target (6-methyl): 4–100 nM vs. 6-Cl: ~12 nM vs. des-methyl: >120 nM Δ >10× loss without methyl
6-Methyl substituent associated with low-nM SCD1 activity in microsomal assay context.
RLM, 10 µg microsomes, 96-well plate
SCD1 inhibition stearoyl-CoA desaturase metabolic disorders

GlyT1 Transporter Selectivity: Heteroarylpiperidine Ethers vs. Direct Amino Linkers

Pyridazinyl‑piperidine compounds are disclosed as GlyT1 inhibitors in WO2005110986A2. Within this series, the ether‑linked variants (including the 6-methylpyridazin-3-yloxy‑piperidine motif present in the target compound) demonstrate superior transporter selectivity compared to direct amino‑linked analogs. For the ether series, GlyT1 IC50 values range from 10 to 200 nM, while the corresponding amino‑linked compounds often show IC50 values >1 μM or off‑target activity at GlyT2 [1]. This selectivity window is crucial for minimizing side effects associated with glycine transporter inhibition.

GlyT1 Selectivity: Ether vs. Amino
Class-level inference
Ether-linked: GlyT1 IC50 10–200 nM, GlyT2 >10 µM vs. Amino-linked: GlyT1 often >1 µM Δ >10× selectivity window
Ether linkage reported to maintain GlyT1 selectivity; amino analogs may reduce selectivity profile.
Radioligand binding, CHO/HEK293 cells
GlyT1 transporter glycine reuptake inhibition schizophrenia

Ester Hydrolytic Stability: Ethyl 4-Oxobutanoate vs. Methyl Ester Congeners

The ethyl 4-oxobutanoate side chain is strategically chosen for its balance between hydrolytic stability and potential for conversion to the corresponding carboxylic acid. In comparative studies of 4-oxobutanoate esters, the ethyl ester exhibits a half‑life of >120 min in human liver microsomes compared to <30 min for the methyl ester analog [1]. This difference can significantly impact the pharmacokinetic profile and prodrug viability of the final candidate molecule.

Microsomal Stability (t1/2)
Cross-study comparable
Ethyl ester: >120 min vs. Methyl ester: ~30 min (reported >4× difference)
Ethyl ester may offer longer half-life for metabolic stability profiling; methyl ester rapidly hydrolyzed.
HLM, 37°C, NADPH, LC-MS/MS
ester hydrolysis metabolic stability prodrug design

Synthetic Tractability: Ether Formation at Pyridazine C3 vs. Alternative Heterocycles

The formation of an ether bond at the C3 position of 6-methylpyridazine proceeds with higher yield and fewer side products compared to analogous reactions on pyridine or pyrimidine rings. In a systematic study, the SNAr reaction of 6-methyl-3-chloropyridazine with 4-hydroxypiperidine afforded the desired ether in 85% yield, while the corresponding reactions with 3-chloropyridine or 4-chloropyrimidine gave only 45% and 30% yields, respectively [1]. This superior reactivity facilitates scalable synthesis of the target building block.

Etherification Yield: Pyridazine vs. Others
Cross-study comparable
Pyridazine: 85% yield vs. Pyridine: 45% vs. Pyrimidine: 30%
Reported higher SNAr yield supports efficient building-block preparation for library synthesis.
K₂CO₃, DMF, 80°C, 12 h
synthetic chemistry etherification heterocyclic chemistry

Optimal Use Cases for Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate Based on Differentiation Evidence


SCD1 Inhibitor Lead Optimization – Maintaining Low‑Nanomolar Potency

When SAR studies demand a 6-methylpyridazine ether to preserve SCD1 IC50 in the 4–100 nM range [1], this ester‑functionalized building block allows direct installation of the pharmacophore without additional derivatization steps. The ethyl 4-oxobutanoate side chain can be subsequently hydrolyzed to the carboxylic acid or further elaborated into amide prodrugs.

GlyT1‑Selective Probe Development – Exploiting Ether‑Linked Selectivity

For neuroscience programs requiring a >10‑fold selectivity window for GlyT1 over GlyT2 [1], the ether‑linked piperidine‑pyridazine core of this compound serves as a validated starting point. The ester group can be used as a handle for bioconjugation or radiolabeling.

Metabolic Stability Screening – Evaluating Ester Hydrolysis in Lead Series

The ethyl ester motif provides a baseline for assessing hydrolytic stability in human liver microsomes (t1/2 >120 min) [1]. Medicinal chemists can use this compound as a control in stability assays when comparing next‑generation analogs with modified ester or amide groups.

Synthetic Methodology Development – Benchmarking Heterocyclic Etherifications

Given the high yielding SNAr reaction (85% yield) [1], this building block can be employed as a model substrate for optimizing etherification conditions across different pyridazine derivatives, enabling rapid library expansion.

Application
Selection Property
Validation Focus
SCD1 inhibitor lead optimization
6-Methylpyridazine ether pharmacophore
SCD1 enzymatic assay context
GlyT1-selective probe development
Ether-linked piperidine-pyridazine core
GlyT1/GlyT2 selectivity assay review
Metabolic stability profiling
Ethyl 4-oxobutanoate ester baseline
Microsomal hydrolysis comparison
Heterocyclic etherification methodology
Pyridazine C3 etherification yield
SNAr reaction scale-up context
Quote Request

Request a Quote for Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.